N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide
Description
This compound belongs to the [1,2,4]triazolo-thiazine class, characterized by a fused bicyclic core combining triazole and thiazine rings. The substitution of a thiophen-2-yl acetamide group at position 3 distinguishes it structurally and functionally. The thiophene moiety likely enhances π-π interactions with enzyme active sites, while the acetamide group contributes to solubility and hydrogen bonding .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c16-9(7-8-3-1-5-17-8)12-10-13-14-11-15(10)4-2-6-18-11/h1,3,5H,2,4,6-7H2,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJCLSAMGFXMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
It’s worth noting that nitrogen atoms of the 1,2,4-triazole ring in similar compounds have been found to bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme. This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability.
Biological Activity
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that belongs to the class of triazoles and thiazines. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H12N4OS
- Molecular Weight : 252.31 g/mol
Biological Activity Overview
Numerous studies have highlighted the biological activities associated with triazole and thiazine derivatives. The specific activities of this compound include:
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Triazolo-thiadiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated up to 16 times greater efficacy than conventional antibiotics like ampicillin against drug-resistant strains .
| Compound | Target Organism | Activity (EC50) |
|---|---|---|
| 5l | VIM-2 (β-lactamase) | 38.36 μM |
| 10b | IMP-1 | >50% inhibition at 100 μM |
Anticancer Activity
Triazole derivatives have been explored for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance:
- Selectivity : The compound exhibited selective binding to VIM-type MBLs through molecular docking studies .
Study 1: Antimicrobial Efficacy
A study evaluated various triazole derivatives against common pathogens. The results indicated that certain derivatives showed high activity against Staphylococcus aureus and Escherichia coli, with some compounds reaching MIC values significantly lower than standard treatments .
Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the mechanism of action of triazolo-thiadiazole compounds against MBLs. The study revealed that these compounds could effectively inhibit enzyme activity by binding to the active site and preventing substrate access .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Functional Groups : The presence of thiophene and triazole rings enhances antimicrobial activity.
| Feature | Effect on Activity |
|---|---|
| Thiophene Ring | Increases lipophilicity |
| Triazole Moiety | Enhances enzyme interaction |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Triazolo-thiazine and triazolothiadiazole derivatives share a fused triazole ring but differ in their secondary heterocycle (thiazine vs. thiadiazole). This difference impacts electronic properties and bioactivity:
- Triazolo-thiazines (e.g., the target compound): Exhibit planar, rigid structures favoring enzyme inhibition via hydrophobic interactions .
- Triazolothiadiazoles (e.g., 3-pyridyl-substituted derivatives): Greater aromaticity and electron-withdrawing effects enhance antimicrobial and vasodilatory activities .
Substituent Effects on Bioactivity
Key substituents and their effects:
Key Findings :
- Electron-rich substituents (e.g., thiophene, pyridyl) improve binding to MBLs and vasodilation targets by enhancing π-stacking .
- Bulky groups (e.g., tert-butylphenyl in 5o) increase steric hindrance, reducing inhibition compared to smaller thiophene derivatives like 10b .
- Lipophilic substituents (e.g., α-naphthyl) in triazolothiadiazoles enhance membrane permeability, boosting antimicrobial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
